- Photochemical synthesis of naphthacene and its derivatives for irreversible photo-responsive fluorescent molecules, Tetrahedron Letters, 2013, 54(14), 1790-1793

Cas no 92-24-0 (Naphthacene (>80%))

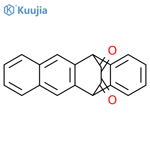

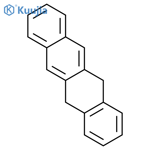

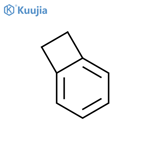

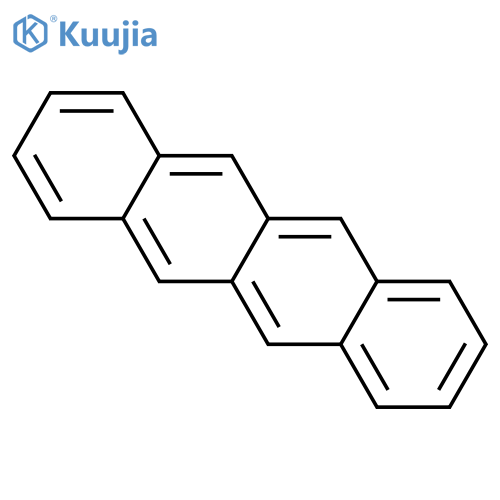

Naphthacene (>80%) structure

Produktname:Naphthacene (>80%)

Naphthacene (>80%) Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Naphthacene

- Naphthacene (purified by sublimation)

- 2,3-Benzanthracene

- Benz[b]anthracene

- Naphthacene Solution

- Tetracene

- 2,3-Benzanthracene (purified by sublimation)

- Tetracene (purified by sublimation)

- Rubene

- Benz(b)anthracene

- 2,3-Benzanthrene

- Chrysogen

- Tetracene (hydrocarbon)

- QYJ5Z6712R

- IFLREYGFSNHWGE-UHFFFAOYSA-N

- naphthacene, benz[b]anthracene;tetracene, naphthacene, benz[b]anthracene

- Tetracen

- Methacene

- Benzo[b]anthracene

- Benz[b]anthracene, 98%

- MLS000028646

- Benz[b]anthracene,

- Naphthacene (>80%)

-

- MDL: MFCD00003702

- Inchi: 1S/C18H12/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-12H

- InChI-Schlüssel: IFLREYGFSNHWGE-UHFFFAOYSA-N

- Lächelt: C1C=C2C(C=C3C(=C2)C=C2C(C=CC=C2)=C3)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 228.09400

- Monoisotopenmasse: 228.094

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Schwere Atomanzahl: 18

- Anzahl drehbarer Bindungen: 0

- Komplexität: 236

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 5.9

- Oberflächenladung: 0

- Topologische Polaroberfläche: 0

- Tautomerzahl: nichts

Experimentelle Eigenschaften

- Farbe/Form: Orange rote Blattkristalle mit leichter grüner Fluoreszenz unter Sonnenlicht

- Dichte: 1.35

- Schmelzpunkt: >300 °C (lit.)

- Siedepunkt: 305.1°C (rough estimate)

- Flammpunkt: 209.1ºC

- Brechungsindex: 1.5500 (estimate)

- Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents.

- PSA: 0.00000

- LogP: 5.14620

- Löslichkeit: Unlöslich in den meisten Lösungsmitteln, löslich in Xylol \ konzentrierte Schwefelsäure, unlöslich in Benzol

- Merck: 6369

- Sensibilität: Luftempfindlich; Lichtempfindlich

Naphthacene (>80%) Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Gefahrenhinweis: H351

- Warnhinweis: P201-P202-P280-P308+P313-P405-P501

- Transportnummer gefährlicher Stoffe:UN 3077 9/PG 3

- WGK Deutschland:3

- Code der Gefahrenkategorie: R50/53

- Sicherheitshinweise: S45; S36/37

- RTECS:QI7605000

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R50/53

Naphthacene (>80%) Zolldaten

- HS-CODE:2902909090

- Zolldaten:

China Zollkodex:

2902909090Übersicht:

29029090. Andere aromatische Kohlenwasserstoffe. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:2.0%. Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponenten

Zusammenfassung:

29029090 andere aromatische Kohlenwasserstoffe. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:2.0%.General tariff:30.0%

Naphthacene (>80%) Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0001-100mg |

Naphthacene (>80%) |

92-24-0 | 97.0%(LC) | 100mg |

¥490.0 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230569-1g |

Naphthacene |

92-24-0 | 99% | 1g |

¥1384.00 | 2024-04-25 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0001-1G |

Naphthacene |

92-24-0 | >97.0%(HPLC) | 1g |

¥2030.00 | 2023-09-07 | |

| Apollo Scientific | OR50973-250mg |

Tetracene |

92-24-0 | 250mg |

£40.00 | 2025-02-20 | ||

| abcr | AB139151-1 g |

Naphthacene, 97%; . |

92-24-0 | 97% | 1 g |

€213.90 | 2023-07-20 | |

| TRC | N377650-100mg |

Naphthacene (>80%) |

92-24-0 | 100mg |

$ 88.00 | 2023-09-06 | ||

| abcr | AB139151-5 g |

Naphthacene, 97%; . |

92-24-0 | 97% | 5 g |

€718.30 | 2023-07-20 | |

| Apollo Scientific | OR50973-1g |

Tetracene |

92-24-0 | 1g |

£90.00 | 2025-02-20 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N862672-200mg |

Naphthacene |

92-24-0 | ≥97% | 200mg |

¥629.00 | 2022-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0001-1g |

Naphthacene (>80%) |

92-24-0 | 97.0%(LC) | 1g |

¥2250.0 | 2022-06-10 |

Naphthacene (>80%) Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Poly(methyl methacrylate) Solvents: Toluene ; overnight, rt

1.2 Solvents: Dichloromethane

1.3 1 h, rt

1.2 Solvents: Dichloromethane

1.3 1 h, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid , Stannous chloride

Referenz

- Synthesis of Geometrically Well-Defined Covalent Acene Dimers for Mechanistic Exploration of Singlet Fission, Journal of Organic Chemistry, 2017, 82(9), 4866-4874

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Sodium sulfite Catalysts: 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-dioxo[2,6-pyridinedicarboxylato(2-)-κ… Solvents: Benzene ; 96 h, 180 °C; 180 °C → rt

1.2 Reagents: Oxygen ; 72 h, 1 atm, 80 °C

1.2 Reagents: Oxygen ; 72 h, 1 atm, 80 °C

Referenz

- Benzannulation via Ruthenium-Catalyzed Diol-Diene [4+2] Cycloaddition: One- and Two-Directional Syntheses of Fluoranthenes and Acenes, Journal of the American Chemical Society, 2014, 136(16), 5920-5922

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Gallium chloride

Referenz

- Oxidation of arenes by molten gallium(III) chloride, Tetrahedron Letters, 1985, 26(23), 2727-30

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform

Referenz

- Twin benzannulation of naphthalene via 1,3-, 1,6-, and 2,6-naphthodiyne synthetic equivalents. New syntheses of triphenylene, benz[a]anthracene, and naphthacene, Journal of Organic Chemistry, 1985, 50(16), 2934-9

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Reaktionsbedingungen

Referenz

- Formation of C60 and polycyclic aromatic hydrocarbons upon electric discharges in liquid toluene, Tetrahedron, 1993, 49(1), 285-90

Synthetic Routes 9

Reaktionsbedingungen

Referenz

- Electrochemical reactions of carbonyl compounds in the presence of ethanethiol, Nippon Kagaku Kaishi, 1990, (4), 391-5

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran

1.2 Solvents: Benzene

1.2 Solvents: Benzene

Referenz

- A reiterative approach to 2,3-disubstituted naphthalenes and anthracenes, Organic Letters, 2000, 2(1), 85-87

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Titanium tetrachloride Solvents: 1,2-Dichloroethane ; 1 min, 0 °C; 3 h, 0 °C → 40 °C

Referenz

- Straightforward Synthesis of 2- and 2,8-Substituted Tetracenes, Chemistry - A European Journal, 2017, 23(32), 7819-7824

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Tetrahydrofuran ; rt; 1 h, rt

Referenz

- Electron Acceptors Based on Cyclopentannulated Tetracenes, Synlett, 2018, 29(19), 2572-2576

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Aluminum Catalysts: Mercuric chloride Solvents: Carbon tetrachloride , Cyclohexanol ; rt → 80 °C; 3 h, 100 °C

1.2 48 h, 150 °C

1.2 48 h, 150 °C

Referenz

- Synthesis and Characterization of 5,5'-Bitetracene, Chemistry Letters, 2021, 50(4), 800-803

Synthetic Routes 16

Reaktionsbedingungen

1.1 112 - 115 °C

Referenz

- Carbonyl-bridged acenes and hydroxymethylene-bridged acenes, preparation thereof, and manufacture of nonbridged acenes therefrom, Japan, , ,

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Reaktionsbedingungen

1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Referenz

- Diels-Alder approach to naphthocyclobutenes and anthrocyclobutenes, Journal of Organic Chemistry, 1978, 43(12), 2473-7

Synthetic Routes 20

Reaktionsbedingungen

Referenz

- A convenient generation of 2,3-naphthalyne. Linear annulation of naphthalene and a new naphthacene synthesis, Journal of Organic Chemistry, 1983, 48(14), 2364-6

Naphthacene (>80%) Raw materials

- 2-Butenedial, 2,3-bis(phenylmethyl)-, (2E)-

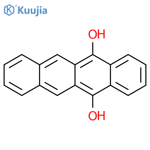

- 5,12-Naphthacenediol

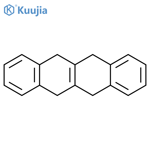

- 5,6,11,12-Tetrahydronaphthacene

- 1,4-Dihydro-1,4-epoxynaphthalene

- 4a,6a,10a,12a(5H,11H)-Naphthacenetetrol, 1,4,6,7,10,12-hexahydro-, (4aR,6aR,10aS,12aS)-rel-

- 5,12-Ethanonaphthacene-13,14-dione, 5,12-dihydro-

- 5,12-Naphthacenediol, 5,12-dihydro-

- Benzocyclobutene

- 1,4:7,10-Diepoxynaphthacene, 1,2,3,4,7,8,9,10-octahydro- (9CI)

- Anthracene, 2,3-bis[2-(trimethylsilyl)ethynyl]-

- Naphthacene,5,12-dihydro-

Naphthacene (>80%) Preparation Products

Naphthacene (>80%) Verwandte Literatur

-

Heyuan Liu,Valerie M. Nichols,Li Shen,Setarah Jahansouz,Yuhan Chen,Kerry M. Hanson,Christopher J. Bardeen,Xiyou Li Phys. Chem. Chem. Phys. 2015 17 6523

-

Dylan H. Arias,Joseph L. Ryerson,Jasper D. Cook,Niels H. Damrauer,Justin C. Johnson Chem. Sci. 2016 7 1185

-

Carsten Baehtz,Hartmut Fuess Phys. Chem. Chem. Phys. 2002 4 4543

-

Qinglin Wang,Dandan Sang,Shitai Guo,Xiaoli Wang,Wenjun Wang,Bingyuan Zhang,Haiquan Hu,Quli Fan,Cailong Liu CrystEngComm 2019 21 4507

-

James N. Bull,Christopher W. West,Jan R. R. Verlet Phys. Chem. Chem. Phys. 2015 17 32464

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:92-24-0)Naphthacene (>80%)

Reinheit:99%/99%

Menge:5g/1g

Preis ($):606.0/176.0